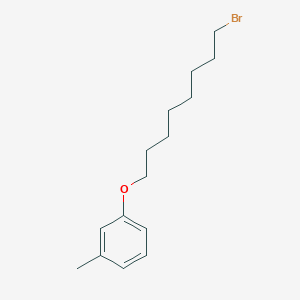
4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate is an organic compound that features a nitrophenyl group and a tetrahydropyran moiety linked through a carbonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate typically involves the reaction of 4-nitrophenol with ((tetrahydro-2H-pyran-4-yl)methyl) chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate can undergo several types of chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol and ((tetrahydro-2H-pyran-4-yl)methyl) alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Hydrolysis: Water, base (e.g., sodium hydroxide)
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or dimethylformamide
Major Products Formed
Hydrolysis: 4-nitrophenol, ((tetrahydro-2H-pyran-4-yl)methyl) alcohol
Reduction: 4-aminophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate
Substitution: Various substituted phenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate has several scientific research applications:
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and carbonic anhydrases.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate largely depends on the specific reactions it undergoes. For example:
Hydrolysis: The ester bond is cleaved by nucleophilic attack from water, facilitated by a base.
Reduction: The nitro group is reduced to an amino group through electron transfer processes involving the reducing agent.
Substitution: The nitro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but with an acetate group instead of the tetrahydropyran moiety.
4-Nitrophenyl benzoate: Contains a benzoate group instead of the tetrahydropyran moiety.
4-Nitrophenyl chloroformate: Features a chloroformate group instead of the tetrahydropyran moiety.
Uniqueness
4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate is unique due to the presence of the tetrahydropyran moiety, which imparts different chemical and physical properties compared to other nitrophenyl derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
IUPAC Name |
(4-nitrophenyl) oxan-4-ylmethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-13(19-9-10-5-7-18-8-6-10)20-12-3-1-11(2-4-12)14(16)17/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJFVCHYIKTCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(Hexyloxy)phenoxy]propan-1-amine](/img/structure/B8160602.png)











![5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160713.png)
![5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160714.png)
